N-(2-aminocyclohexyl)-4-butoxybenzamide

Description

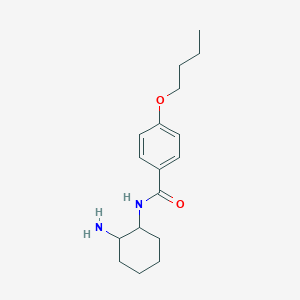

N-(2-Aminocyclohexyl)-4-butoxybenzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group attached to a 2-aminocyclohexylamine moiety. Its structural uniqueness lies in the combination of a hydrophobic butoxy chain and a conformationally flexible cyclohexylamine group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

N-(2-aminocyclohexyl)-4-butoxybenzamide |

InChI |

InChI=1S/C17H26N2O2/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h8-11,15-16H,2-7,12,18H2,1H3,(H,19,20) |

InChI Key |

ABANJWRFADNKTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclohexyl)-4-butoxybenzamide typically involves the reaction of 2-aminocyclohexylamine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (20-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)-4-butoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new alkoxy or functionalized derivatives.

Scientific Research Applications

N-(2-aminocyclohexyl)-4-butoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a ligand in biochemical assays and studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminocyclohexyl)-4-butoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Aminophenyl)-4-butoxybenzamide

- Safety Profile: Requires strict handling protocols (e.g., protective gear, waste segregation) due to environmental toxicity risks, similar to N-(2-aminocyclohexyl)-4-butoxybenzamide .

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide

- Structural Modifications : Incorporates a benzothiazole ring fused to the phenyl group, enhancing π-π stacking interactions and rigidity.

- Physicochemical Properties: Higher molecular weight (402.5 g/mol vs. ~318.4 g/mol for this compound) and increased hydrophobicity (XLogP3 = 6.1) due to the benzothiazole moiety .

- Biological Relevance: The benzothiazole group is associated with antimicrobial and anticancer activities, suggesting divergent applications compared to the aminocyclohexyl derivative .

N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide

- Substituent Effects : Replaces the butoxy group with a shorter ethoxyethoxy chain and adds a methyl group on the phenyl ring, reducing lipophilicity (lower XLogP3) and altering solubility.

- Molecular Weight: 314.38 g/mol, significantly lighter than this compound, which may influence pharmacokinetics .

4-Bromo-N-(2-nitrophenyl)-benzamide

- Electron-Withdrawing Groups: The nitro and bromo substituents increase electrophilicity, contrasting with the electron-donating butoxy group in this compound.

- Crystallographic Data: Exhibits two molecules per asymmetric unit, with bond lengths and angles deviating slightly from the aminocyclohexyl analog due to steric and electronic differences .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

- Conformational Flexibility: The cyclohexylamine group in this compound allows for multiple binding modes, unlike rigid aromatic analogs (e.g., benzothiazole derivatives) .

- Synthetic Utility: this compound serves as a versatile intermediate for modifying amine-containing scaffolds, whereas nitro- or bromo-substituted benzamides are more specialized in crystallography or electrophilic reactions .

Biological Activity

N-(2-Aminocyclohexyl)-4-butoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a butoxybenzamide moiety. This configuration is believed to contribute to its biological activity, particularly in targeting specific receptors or enzymes in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Significant growth inhibition |

| A549 (Lung) | 12.8 | Cytotoxic effects observed |

| HeLa (Cervical) | 10.5 | Induced apoptosis |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Animal models have demonstrated reduced inflammation markers when treated with this compound.

Case Studies

- Case Study on Breast Cancer : A controlled study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-468). The study found that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

- Case Study on Inflammation : In a murine model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for potential therapeutic applications. Preliminary toxicity studies indicate that this compound has a moderate toxicity profile, with no severe adverse effects reported at therapeutic doses. However, further studies are necessary to fully assess its safety in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.